Cas no 14007-10-4 (3-aminodihydrothiophen-2-one)

3-aminodihydrothiophen-2-one structure
3-aminodihydrothiophen-2-one structure
Product Name:3-aminodihydrothiophen-2-one
CAS No:14007-10-4
MF:C4H7NOS
MW:117.169479608536
CID:49593
PubChem ID:107712
Update Time:2025-04-18

3-aminodihydrothiophen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-aminodihydrothiophen-2-one
    • Homocysteine thiolactone
    • dl-3-aminotetrahydro-2-thiophenone
    • DL-3-Aminotetrahydrothiophen-2-one
    • DL-HOMOCYSTEINE THIOLACTONE
    • dl-homocysteine thiolactone free base
    • HCTL
    • L-homocystein thiolactone
    • L-homocysteine thiolactone
    • (+-)-2(3h)-thiophenon
    • (+-)-3-aminodihydro-2(3h)-thiophenone
    • (±)-3-Amino-4,5-dihydrothiophen-2(3H)-one
    • UNII-D5H88XF24X
    • A906044
    • 2-(CARBOXYMETHYL-AMINO)-4-CHLORO-BENZOICACID
    • (+-)-3-Aminotetrahydro-2-thiophenon
    • 3-aminothiolan-2-one
    • HOMOCYSTEINE THIOLACTONE, DL-
    • C0E89172-3F00-4BA6-9494-6129358D1890
    • 3-Aminodihydro-2(3H)-thiophenone
    • 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
    • 3-AMINOTETRAHYDROTHIOPHEN-2-ONE
    • homocysteinthiolacton
    • (2-OXOTETRAHYDROTHIOPHEN-3-YL)AMINE
    • D5H88XF24X
    • (+-)-3-Amino-2-thiolanon
    • CHEMBL3272518
    • 10593-85-8
    • 14007-10-4
    • (+/-)-HOMOCYSTEINE THIOLACTONE
    • AKOS022133434
    • ( -)-3-Amino-2-thiolanon
    • BUTANOIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
    • ( -)-3-Aminotetrahydro-2-thiophenon
    • 2(3H)-Thiophenone, 3-aminodihydro-, (3S)-
    • SB47031
    • BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
    • HOMOCYSTEINE THIOLACTONE [WHO-DD]
    • (3R)-3-Amino-4,5-dihydrothiophene-2(3H)-one
    • SCHEMBL845868
    • AKOS001053243
    • EN300-33894
    • homocysteinethiolactone
    • 3-aminodihydrothiophen-2(3H)-one
    • KIWQWJKWBHZMDT-UHFFFAOYSA-N
    • Q27276123
    • DTXSID50863228
    • 2(3H)-Thiophenone, 3-aminodihydro-
    • Inchi: 1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
    • InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
    • SMILES: S1C(C(CC1)N)=O

Computed Properties

  • Exact Mass: 117.02500
  • Monoisotopic Mass: 117.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 93.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • PSA: 68.39000
  • LogP: 0.67750

3-aminodihydrothiophen-2-one Security Information

  • RTECS:XN1928000
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited